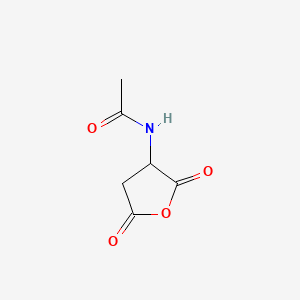
N-(4-Pyridylmethyl)ethylenediamine
Vue d'ensemble
Description
N-(4-Pyridylmethyl)ethylenediamine is a lipid-soluble heavy metal chelator that crosses artificial and natural membranes . It is an auxiliary reagent in certain techniques used for measuring free Ca 2+ in cells . It has an extremely high affinity for heavy metals but a low affinity for Ca 2+ and Mg 2+ .
Molecular Structure Analysis
N-(4-Pyridylmethyl)ethylenediamine contains a total of 24 bonds; 11 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), 1 secondary amine (aliphatic), and 1 Pyridine .Chemical Reactions Analysis
N-(4-Pyridylmethyl)ethylenediamine, also known as TPEN, is known to induce DNA fragmentation when chelated with Zn 2+ and causes apoptosis in thymocytes . It is also shown to be useful in extracting Aβ deposits from Alzheimer’s disease brain tissue .Applications De Recherche Scientifique
1. Molecular Geometry and Self-Aggregation
Ethylenediamine derivatives, including those with pyridyl substituents, have been analyzed for their molecular and supramolecular geometries. These compounds exhibit diverse molecular geometries, which are influenced by their substituents. Their structures are characterized by intramolecular hydrogen bonds, providing insights into the design of novel molecular architectures (Rajput, Sanphui, & Biradha, 2007).
2. Oxygen Activation in Cobalt Complexes
The N(4)O ligand N-methyl-N,N'-bis(2-pyridylmethyl)ethylenediamine-N'-acetate undergoes oxidative C-N bond cleavage in the presence of Co(II) and O(2), demonstrating its role in oxygen activation in cobalt complexes. This research is significant for understanding the reactivity and stability of similar ligand systems in oxidative environments (Vad et al., 2011).
3. Ternary Complexes in Re Chemistry
N,N'-Bis(2-pyridylmethyl)ethylenediamine (H2pmen) forms various Re complexes, demonstrating its versatility in forming hydrolysis products, amido-Re bonds, and ternary complexes. This has implications for the synthesis and design of Re-based materials and catalysts (Xu, Pierreroy, Patrick, & Orvig, 2001).
4. Coordination Assemblies from Pd(II)-cornered Square Complex
The [enPd(II)]2+ unit, incorporating ethylenediamine, has been used to develop various two- and three-dimensional structures. This research illustrates the potential of ethylenediamine derivatives in the construction of complex molecular architectures (Fujita, Tominaga, Hori, & Therrien, 2005).
5. Iodoplumbate Hybrids with Structure Directing Agents
Ethylenediamine and its derivatives act as structure-directing agents in the formation of iodoplumbate hybrids. These compounds have been found to influence the crystal and electronic structures and demonstrate potential in photocatalytic properties (Liu et al., 2015).
6. Extraction Agents for Soft Metal Ions
Ethylenediamine derivatives have been synthesized for the efficient extraction of soft metal ions like cadmium(II). Their application in solvent extraction and their temperature-dependent performance in gels highlight their potential in metal ion separation and environmental remediation (Watanabe et al., 2012).
7. Biomedical Imaging with Carbon Dots
Carbon dots synthesized using ethylenediamine have demonstrated bright luminescence and low cytotoxicity, making them suitable for biomedical imaging applications. This research opens new avenues for non-toxic, stable imaging agents in medical diagnostics (Kim et al., 2014).
8. Zinc Binding and Fluorescence Properties
Ethylenediamine derivatives have been studied for their zinc binding properties and fluorescence enhancement, which is crucial for developing sensitive bioimaging tools and sensors for metal ions (Mikata et al., 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N'-(pyridin-4-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-3-6-11-7-8-1-4-10-5-2-8/h1-2,4-5,11H,3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCZGXQDXVUOKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221709 | |
| Record name | N-(4-Pyridylmethyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Pyridylmethyl)ethylenediamine | |
CAS RN |
7149-44-2 | |
| Record name | N1-(4-Pyridinylmethyl)-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Pyridylmethyl)ethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC72096 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Pyridylmethyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-pyridylmethyl)ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-Chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1604732.png)
![((3aR,4S,5R,6aS)-5-Acetoxy-2-oxohexahydro-2H-cyclopenta[b]furan-4-yl)methyl acetate](/img/structure/B1604733.png)











